4-Chloro-6-ethylpyrimidine
Overview
Description
4-Chloro-6-ethylpyrimidine is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimalarial Activity
4-Chloro-6-ethylpyrimidine derivatives, such as pyrimethamine, have demonstrated notable antimalarial activities. Various analogs have been synthesized, showing a range of activities against Plasmodium berghei in mice, some with therapeutic ratios potentially better than pyrimethamine itself (Ress Rw et al., 1976).
Electrochemical Synthesis
Novel 4-amino-6-arylpyrimidines have been prepared through electrochemical reductive cross-coupling between 4-amino-6-chloro-pyrimidines and functionalized aryl halides, demonstrating a mild and efficient synthesis method (S. Sengmany et al., 2011).
Large Scale Synthesis
The large-scale synthesis of 4-ethylpyrimidine, a closely related compound, has been explored, showcasing the potential for industrial-scale production of pyrimidine derivatives (M. Butters, 1992).
Chemical Transformations
This compound has been involved in various chemical transformations, including the synthesis of different pyrimidine derivatives, highlighting its versatility in chemical synthesis (R. K. Glushkov et al., 1971).
Suzuki Coupling
Suzuki reactions have been employed to synthesize antimalarial drugs like pyrimethamine, indicating the compound's importance in drug development (M. Richardson & M. Stevens, 2002).
Synthesis of Antimicrobial Agents
Certain derivatives of this compound have been synthesized as potential antimicrobial agents, displaying a range of activities against pathogenic microorganisms (M. El-kerdawy et al., 1990).
Solubility Studies
The solubility of this compound derivatives in various organic solvents has been studied, providing critical data for process chemistry and formulation (Ganbing Yao et al., 2017).
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of various heterocyclic compounds, demonstrating its utility in organic and medicinal chemistry (S. Y. Solodukhin et al., 2004).
Process Chemistry
The process chemistry of this compound derivatives has been explored for applications in pharmaceutical and explosive industries (R. Patil et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
4-Chloro-6-ethylpyrimidine is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . The primary targets of pyrimidines include vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyrimidines, in general, are known to exhibit their anti-inflammatory effects through their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to influence various biological procedures, including cancer pathogenesis . They can upregulate the expression of p-53 and downregulate the expression of caspase-3, leading to cell cycle arrest and further apoptosis, resulting in cancer cell destruction .
Result of Action
Pyrimidines are known to exhibit various biological activities, including anti-inflammatory effects . They can inhibit the activity of COX-2 , which is an enzyme responsible for inflammation and pain.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Chloro-6-ethylpyrimidine are not well-documented in the literature. As a pyrimidine derivative, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and the presence of other molecules .
Cellular Effects
Pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
As a pyrimidine derivative, it could potentially interact with enzymes or cofactors involved in pyrimidine metabolism .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Its activity or function could potentially be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
4-chloro-6-ethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZPGDQOHZBCRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456473 | |
Record name | 4-chloro-6-ethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141602-25-7 | |
Record name | 4-chloro-6-ethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6-ethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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